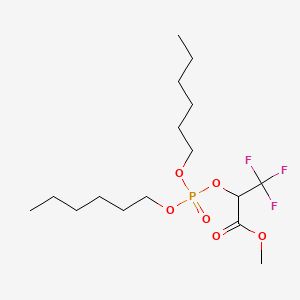![molecular formula C11H14N4O5 B12806478 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12806478.png)
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one is a derivative of guanine, a nucleobase found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one typically involves the condensation of a suitable purine derivative with a sugar moiety. One common method involves the use of 2-amino-6-chloropurine as the starting material, which undergoes a glycosylation reaction with a protected sugar derivative under acidic conditions. The reaction is followed by deprotection steps to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and crystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group on the purine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: or are commonly used reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives and oxidized forms of the original compound .
Scientific Research Applications
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis and repair.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the production of nucleoside analogs for therapeutic applications.
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including DNA polymerases and reverse transcriptases . It can inhibit the replication of viral DNA by incorporating into the viral genome and causing chain termination. This mechanism is particularly useful in the treatment of viral infections such as HIV and hepatitis B .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyguanosine: Another nucleoside analog with similar biological activity.
Acyclovir: An antiviral drug that also targets viral DNA polymerases.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one: is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to undergo various chemical modifications also makes it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C11H14N4O5 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
9-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14N4O5/c1-19-8-7(17)5(2-16)20-11(8)15-4-14-6-9(15)12-3-13-10(6)18/h3-5,7-8,11,16-17H,2H2,1H3,(H,12,13,18)/t5-,7+,8?,11-/m0/s1 |
InChI Key |
HPHXOIULGYVAKW-HSRBNNFLSA-N |
Isomeric SMILES |
COC1[C@@H]([C@@H](O[C@@H]1N2C=NC3=C2N=CNC3=O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


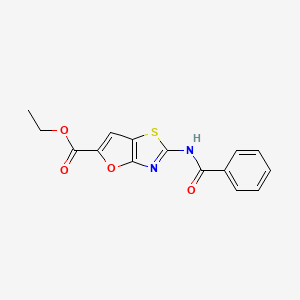
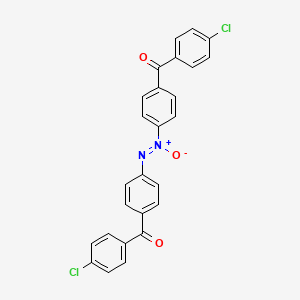
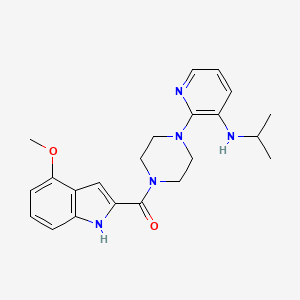
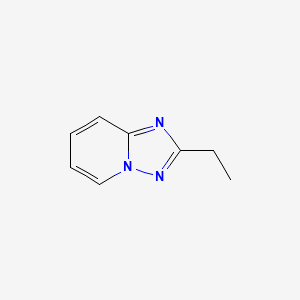
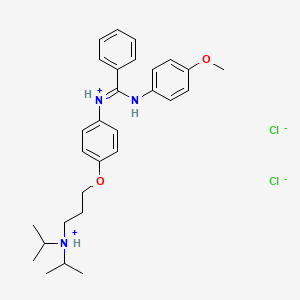

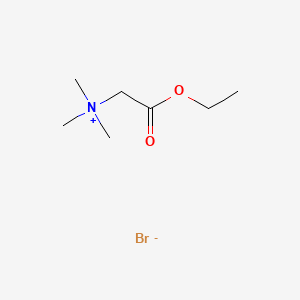
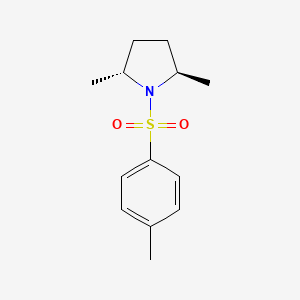
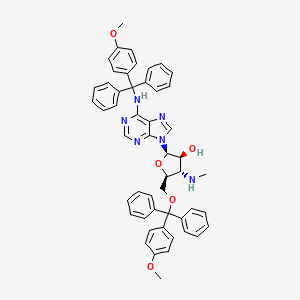
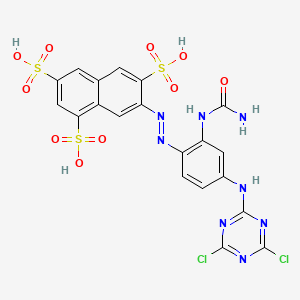
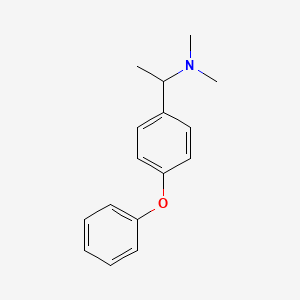
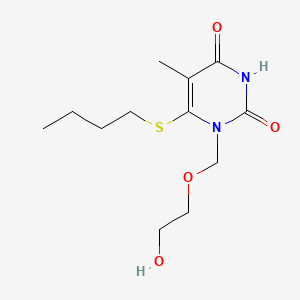
![19-ethenyl-3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15(20),16,18-heptaen-14-one](/img/structure/B12806461.png)
